molecular formula C11H15BrClNS B1290982 4-[(4-Bromophenyl)thio]piperidine hydrochloride CAS No. 1134681-62-1

4-[(4-Bromophenyl)thio]piperidine hydrochloride

Cat. No.: B1290982
CAS No.: 1134681-62-1
M. Wt: 308.67 g/mol
InChI Key: JORSWXJFDJXZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)thio]piperidine hydrochloride typically involves the following steps:

    Formation of 4-Bromothiophenol: This is achieved by reacting 4-bromophenol with thiourea in the presence of hydrochloric acid.

    Thioether Formation: The 4-bromothiophenol is then reacted with piperidine under basic conditions to form 4-[(4-Bromophenyl)thio]piperidine.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)thio]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: 4-[(4-Bromophenyl)sulfinyl]piperidine, 4-[(4-Bromophenyl)sulfonyl]piperidine.

    Reduction: 4-[(4-Phenyl)thio]piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)thio]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of protein interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)thio]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the thioether and piperidine moieties can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopiperidine: Similar structure but lacks the thioether group.

    4-[(4-Bromophenyl)sulfinyl]piperidine: Oxidized form with a sulfinyl group.

    4-[(4-Bromophenyl)sulfonyl]piperidine: Further oxidized form with a sulfonyl group.

Uniqueness

4-[(4-Bromophenyl)thio]piperidine hydrochloride is unique due to the presence of both the bromophenyl and thioether groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSWXJFDJXZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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